molecular formula C4H8N2O2S B7856334 N-Methyl-1-(methylthio)-2-nitroethenamine

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No. B7856334
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-UHFFFAOYSA-N
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Description

N-Methyl-1-(methylthio)-2-nitroethenamine is a useful research compound. Its molecular formula is C4H8N2O2S and its molecular weight is 148.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Biologically Active Derivatives

N-Methyl-1-(methylthio)-2-nitroethenamine has been used in the synthesis of various biologically active derivatives. For instance, a study by Reddy et al. (2016) described the construction of N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives using this compound. The process is notable for its environmental friendliness, involving green solvents like ethanol-water and avoiding toxic solvents and catalysts. These derivatives show potential in biological applications.

2. Synthesis of Dihydroxyoxoindeno[1,2-b]pyrrole Derivatives

Rahimi et al. (2018) developed a one-pot multicomponent reaction involving this compound for synthesizing 2-arylamino-dihydroxyindenopyrroles. This method is characterized by short reaction times, good yields, and functional group tolerance, indicating its efficiency in producing these novel compounds (Rahimi, Hosseini, & Bayat, 2018).

3. 'Push-Pull' Effects in Chemical Structures

A study by Linden et al. (1999) explored the 'push-pull' effects in nitroethenamines, including this compound. The study highlighted the molecule's planarity and significant π-electron delocalization, contributing to its unique chemical properties and potential applications in synthetic chemistry (Linden, Argilagos, Heimgartner, Trimiño, & Cabrera, 1999).

4. Synthesis of N-methyl-1-methylthio-2-mitroethenamine

Cao Ya-qiong (2008) developed a new technique for synthesizing N-methyl-methylthio-2-nitroethenamine, highlighting a cost-effective and environmentally friendly approach. This method involves using water as a solvent and avoids traditional organic solvents, indicating its significance in sustainable chemical synthesis (Cao Ya-qiong, 2008).

5. Eco-Friendly Synthesis Methods

Several studies, such as those by Jadhav et al. (2018) and Khan et al. (2018), have focused on developing eco-friendly and efficient methods for synthesizing derivatives involving this compound. These methods emphasize the use of green solvents, catalyst-free conditions, and microwave irradiation, showcasing the compound's versatility in green chemistry applications (Jadhav, Kim, Lim, & Jeong, 2018); (Khan, Saigal, Khan, Shareef, & Sahoo, 2018).

properties

IUPAC Name

N-methyl-1-methylsulfanyl-2-nitroethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272519
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61832-41-5
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61832-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(methylthio)-2-nitrovinylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.